2-aminopropane-1,3-diol Hydrochloride

Description

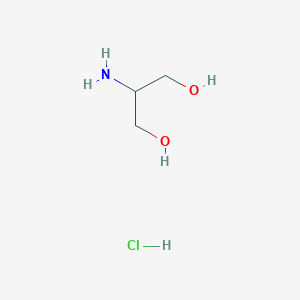

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBLRKKPTUYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905850 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-48-4, 73708-65-3 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminopropane 1,3 Diol Hydrochloride and Its Derivatives

Classical Synthetic Routes to the 2-Aminopropane-1,3-diol Core

Approaches from 2-Nitro-1,3-propanediol

A primary and well-established method for synthesizing 2-aminopropane-1,3-diol involves the reduction of 2-nitro-1,3-propanediol. This process can be achieved through catalytic hydrogenation. wikipedia.org In a typical procedure, 2-nitro-1,3-propanediol, which can be synthesized from the reaction of nitromethane (B149229) with formaldehyde (B43269), is reduced using hydrogen gas in the presence of a Raney nickel catalyst. wikipedia.org

Another approach involves the use of a tin and hydrochloric acid (Sn/HCl) mixture to reduce the nitro group. nveo.org For instance, the reduction of 2-bromo-2-nitro-propane-1,3-diol (bronopol) to 2-amino-2-bromo-1,3-propanediol has been successfully demonstrated using this method. The reaction is typically heated under reflux to ensure the dissolution of the nitro compound. nveo.org The resulting amine is then isolated after making the reaction mixture alkaline. nveo.org

Mechanochemical ball milling offers a more recent and environmentally conscious alternative for catalytic transfer hydrogenation. This solid-state method uses ammonium (B1175870) formate (B1220265) as a hydrogen donor and palladium on carbon (Pd/C) as a catalyst to efficiently reduce aromatic nitro compounds to their corresponding anilines. mdpi.com This technique is noted for its simplicity, clean reaction profile, and tolerance of various functional groups. mdpi.com

| Starting Material | Reagents/Catalyst | Product | Key Features |

| 2-Nitro-1,3-propanediol | H₂, Raney Nickel | 2-Aminopropane-1,3-diol | Catalytic hydrogenation |

| 2-Bromo-2-nitro-propane-1,3-diol | Sn, HCl | 2-Amino-2-bromo-1,3-propanediol | Reduction of a halogenated nitrodiol |

| Aromatic Nitro Compounds | Ammonium formate, Pd/C | Substituted Anilines | Mechanochemical catalytic transfer hydrogenation |

Derivations from Epichlorohydrin

Epichlorohydrin serves as a versatile starting material for the synthesis of 2-aminopropane-1,3-diol and its enantiomers. One synthetic pathway begins with the reaction of (R)-epichlorohydrin with acetone, catalyzed by boron trifluoride etherate, to form (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. niscpr.res.in The chloro group is then substituted with an amino group through a two-step process of azidation followed by reduction. niscpr.res.in Finally, deprotection of the acetal (B89532) in acidic media yields the desired (S)-3-aminopropane-1,2-diol hydrochloride. niscpr.res.in

Another method involves the hydrolysis of epichlorohydrin, catalyzed by acids like toluenesulfonic acid or sulfuric acid, to produce the intermediate glycerin chlorohydrin. google.com This intermediate then reacts with ammonia (B1221849) to yield 3-amino-1,2-propanediol. google.com The use of a two-component catalyst system in both the hydrolysis and ammoniation steps, along with segmented temperature increases, has been shown to improve reaction selectivity and reduce side reactions. google.com

| Starting Material | Key Intermediates | Product | Noteworthy Aspects |

| (R)-Epichlorohydrin | (R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | (S)-3-Aminopropane-1,2-diol·HCl | Stereoselective synthesis |

| Epichlorohydrin | Glycerin chlorohydrin | 3-Amino-1,2-propanediol | Two-step hydrolysis and ammoniation |

Synthesis from 2-Chloropropane-1,3-diol

The direct amination of 2-chloropropane-1,3-diol is another route to produce 2-aminopropane-1,3-diol. This method typically involves reacting 2-chloropropane-1,3-diol with ammonia. The reaction conditions, such as temperature and the use of catalysts, can be optimized to improve the yield and purity of the final product.

Utilization of Ethanimidic Acid Derivatives

While less common, derivatives of ethanimidic acid can be employed in the synthesis of the aminopropane-1,3-diol backbone. These methods often involve multiple steps and are tailored for the preparation of specific, substituted analogs.

Amidation and Reduction Processes in Aminopropane-1,3-diol Synthesis

Amidation followed by reduction represents a flexible strategy for synthesizing derivatives of 2-aminopropane-1,3-diol. For example, a two-step process involving amide coupling followed by catalytic transfer hydrogenation has been used to prepare various compounds. mdpi.com In one instance, 4-nitrobenzoylchloride was coupled with N,N-diethylethylenediamine, and the resulting nitro intermediate was then reduced to the corresponding amine. mdpi.com This approach allows for the introduction of diverse functional groups onto the aminopropane-1,3-diol scaffold. rsc.org

Advanced and Stereoselective Synthesis of 2-Aminopropane-1,3-diol Hydrochloride and its Enantiomers

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure 2-aminopropane-1,3-diol and its derivatives, which are often required for pharmaceutical applications. nih.gov

One strategy involves the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.org For instance, a library of pinane-based 2-amino-1,3-diols has been synthesized in a stereoselective manner starting from (−)-α-pinene. beilstein-journals.orgresearchgate.net This process involves the formation of a carbamate (B1207046) followed by a stereoselective aminohydroxylation. beilstein-journals.orgresearchgate.net

Another advanced approach utilizes the stereodivergent oxidative amination of allenes. rsc.org This method allows for the transfer of axial chirality from an enantioenriched allene (B1206475) precursor to create any desired diastereomer of the 2-amino-1,3-diol product. rsc.org This flexible strategy has been successfully applied to the synthesis of all four stereoisomers of the natural product detoxinine. rsc.org

The synthesis of specific, biologically active derivatives, such as FTY720 (fingolimod), has also driven the development of specialized synthetic routes. nih.govgoogle.comgoogle.com These processes often involve multi-step sequences to introduce the desired side chains and control the stereochemistry at the C2 position. nih.gov

| Method | Key Features | Application Example |

| Stereoselective aminohydroxylation | Utilizes chiral starting materials like (−)-α-pinene to create pinane-based 2-amino-1,3-diols. beilstein-journals.orgresearchgate.net | Synthesis of a library of pinane-based 2-amino-1,3-diols. beilstein-journals.orgresearchgate.net |

| Stereodivergent oxidative amination of allenes | Enables the synthesis of all possible diastereomers of a 2-amino-1,3-diol product from a single allene precursor. rsc.org | Synthesis of all four stereoisomers of detoxinine. rsc.org |

| Synthesis of FTY720 (Fingolimod) | Involves multi-step processes to introduce specific alkyl-phenyl side chains. nih.govgoogle.comgoogle.com | Production of the immunosuppressive drug Fingolimod (B1672674). nih.gov |

Enantioselective Pathways for Chiral 2-Aminopropane-1,3-diol Production

The creation of specific stereoisomers of 2-aminopropane-1,3-diol is crucial for its application in pharmaceuticals and other specialized fields. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution steps.

Key strategies for the enantioselective production of chiral 2-aminopropane-1,3-diols include:

Asymmetric Aminohydroxylation: This method introduces both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner. The use of allylic carbamates in the presence of a catalyst like potassium osmate is a common approach to achieve this transformation stereoselectively. beilstein-journals.org

Substrate-Controlled Synthesis: The inherent chirality of a starting material can direct the stereochemical outcome of a reaction. For instance, the stereodivergent oxidative amination of chiral allenes allows for the transfer of axial chirality from the allene to create specific diastereomeric 2-amino-1,3-diol products. rsc.org This approach offers a high degree of flexibility, enabling the synthesis of any desired stereoisomer from a single allene precursor. rsc.org

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, is a powerful and widely used method for the asymmetric synthesis of amines. yale.edu Condensation of the chiral sulfinamide with a ketone or aldehyde generates a sulfinylimine, to which a nucleophile can add in a highly diastereoselective manner. Subsequent removal of the auxiliary reveals the chiral amine. This method has been successfully applied to the synthesis of a vast number of chiral amines for various applications. yale.edu

Reductive Amination of Dihydroxyacetone: A common route to achiral 2-amino-1,3-propanediol (B45262) involves the reductive amination of 1,3-dihydroxyacetone. google.com To achieve enantioselectivity, this process can be modified by using chiral catalysts or chiral amine sources.

| Enantioselective Method | Key Features | Typical Reagents/Catalysts |

| Asymmetric Aminohydroxylation | Stereoselective introduction of -NH2 and -OH groups. beilstein-journals.org | Allylic carbamates, Potassium osmate. beilstein-journals.org |

| Substrate-Controlled Synthesis | Transfer of chirality from starting material to product. rsc.org | Chiral allenes. rsc.org |

| Chiral Auxiliaries | High diastereoselectivity in amine synthesis. yale.edu | tert-Butanesulfinamide. yale.edu |

Diastereomeric Resolution Techniques for Aminopropane-1,3-diol Derivatives

When a synthesis produces a mixture of diastereomers, resolution techniques are required to separate them. These methods are essential for isolating the single, desired stereoisomer.

Common resolution techniques include:

Chromatography: This is the most prevalent method for separating diastereomers. Diastereomers have different physical properties, which allows them to be separated by techniques like column chromatography or preparative layer chromatography. For example, a diastereomeric mixture of 1,3-diols was successfully separated using a ternary solvent system. mdpi.com

Crystallization: Spontaneous resolution can sometimes occur where the individual enantiomers or diastereomers of a racemic or mixed mixture crystallize separately. This was observed for the enantiomers of a 1,3-diol derivative which crystallized from the same solution. mdpi.com

Kinetic Resolution: This technique involves the differential reaction of enantiomers or diastereomers with a chiral reagent or catalyst. One stereoisomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting isomer. An excellent example is the kinetic resolution of a racemic allenylzinc species in the synthesis of acetylenic 2-amino-1,3-diol stereotriads. nih.gov

Asymmetric Synthesis Approaches for Specific Stereoisomers

Asymmetric synthesis encompasses a broad range of techniques designed to create a specific stereoisomer from a prochiral or achiral starting material. These methods are often more efficient than resolution techniques as they directly produce the desired chiral molecule.

Notable asymmetric synthesis approaches include:

Chiral Pool Synthesis: This strategy utilizes readily available chiral natural products as starting materials. For example, a library of pinane-based 2-amino-1,3-diols was synthesized stereoselectively starting from the chiral monoterpenes (−)-α-pinene and (1R)-(−)-myrtenol. beilstein-journals.org The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions. beilstein-journals.org

Reagent-Controlled Synthesis: In this approach, a chiral reagent is used to induce stereoselectivity. The reaction of α-alkoxy-tert-butanesulfinylimines with an allenylzinc reagent demonstrates this principle, where the stereoselectivity is controlled exclusively by the configuration of the chiral tert-butanesulfinyl (tBS) group. nih.gov This method allows for high stereocontrol regardless of the existing stereochemistry in the substrate. nih.gov

Stereodivergent Synthesis: Advanced strategies have been developed that allow for the selective synthesis of any possible diastereomer of a product from a common starting material. The oxidative amination of allenes provides a powerful platform for this, enabling access to all four stereoisomers of the natural product detoxinine. rsc.org

Synthesis of Substituted this compound Analogs

The core 2-aminopropane-1,3-diol structure can be chemically modified to produce a wide range of analogs with diverse properties. These modifications typically involve introducing substituents at the central carbon atom or altering the amino and hydroxyl functional groups.

Introduction of Alkyl and Aryl Substituents at the 2-Position

The introduction of substituents at the C2 position of the propanediol (B1597323) backbone is a key strategy for creating analogs. This is exemplified by the synthesis of Fingolimod (FTY720), a potent immunosuppressive agent. nih.gov

The synthesis of 2-substituted analogs often starts from diethyl acetamidomalonate or a similar precursor. The general route involves:

Alkylation of the malonate derivative with an appropriate alkyl or arylalkyl halide.

Reduction of the two ester groups to the corresponding diol.

Hydrolysis of the acetamido group to reveal the primary amine.

Formation of the hydrochloride salt.

A prominent example is the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (Fingolimod). nih.govgoogle.com In this synthesis, a 2-(4-octylphenyl)ethyl group is introduced at the 2-position. nih.govgoogle.com Research has shown that the potency of these analogs is dependent on the nature and length of the substituent. nih.gov For instance, having a phenyl ring separated from the quaternary carbon by a two-carbon chain was found to be optimal for certain biological activities. nih.gov

| Starting Material | Key Reaction Steps | Product Example |

| Diethyl acetamidomalonate | 1. Alkylation 2. Reduction 3. Hydrolysis | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol google.com |

Modifications of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of 2-aminopropane-1,3-diol are reactive sites that can be readily modified to generate a variety of derivatives.

Modification of the Amino Group: The primary amino group can be acylated, alkylated, or converted to other nitrogen-containing functionalities. For example, the amino group can be chemoselectively reacted with various electrophiles to create N-substituted intermediates. rsc.org A common synthetic strategy involves the use of a protected form of the amino group, such as a nitro group or an acetamido group, which is then converted to the primary amine in a later step. google.comnveo.org For instance, 2-bromo-2-nitro-propane-1,3-diol (Bronopol) can be reduced using tin and hydrochloric acid to yield 2-amino-2-bromo-propane-1,3-diol. nveo.org

Modification of the Hydroxyl Groups: The hydroxyl groups can be protected, acylated, or etherified. Protecting the hydroxyl groups is often a necessary step in multi-step syntheses to prevent them from reacting with reagents intended for other parts of the molecule. google.com For example, the hydroxyl groups can be converted to acetates or benzoates. google.com

Formation of N-Substituted and O-Substituted Derivatives

The formation of N- and O-substituted derivatives is a cornerstone of analog synthesis, allowing for the fine-tuning of the molecule's properties.

N-Substitution: N-substituted derivatives are commonly prepared through the acylation or reductive alkylation of the primary amino group.

N-Acylation: The reaction with an acyl chloride or anhydride (B1165640) yields an N-acyl derivative. N-(1,1-bis hydroxymethyl-3-(4-octyl phenyl)-propyl)-acetamide is a key intermediate in the synthesis of Fingolimod. google.comgoogle.com

Reductive Alkylation: Reaction of the primary aminodiol with an aldehyde or ketone in the presence of a reducing agent yields an N-alkyl derivative. This method has been used to prepare secondary 2-amino-1,3-diols. beilstein-journals.org

O-Substitution: O-substituted derivatives are typically formed by reacting the hydroxyl groups with acylating or alkylating agents.

O-Acylation: This is often performed for protection purposes, for example, by forming diacetate esters. google.com Selective O-acylation can be achieved, as demonstrated in the synthesis of ceramide analogs where one hydroxyl group is selectively acylated. chemicalbook.com

A general two-step strategy involves the initial chemoselective reaction at the amino group, followed by intramolecular cyclization involving the hydroxyl groups to form cyclic carbonate monomers. rsc.org This highlights the versatility of the amino and hydroxyl groups in constructing more complex molecular architectures. rsc.org

| Derivative Type | Synthetic Method | Example Intermediate/Product |

| N-Acyl | Acylation with acid chloride/anhydride. google.com | N-(1,1-bis hydroxymethyl-3-(4-octyl phenyl)-propyl)-acetamide. google.comgoogle.com |

| N-Alkyl | Reductive alkylation with aldehydes/ketones. beilstein-journals.org | Pinane-based secondary 2-amino-1,3-diols. beilstein-journals.org |

| O-Acyl | Acylation for protection or modification. google.com | 2-Acetamido-2-(4-octylphenethyl) propane-1,3-diyl diacetate. google.com |

| Cyclic Carbonate | Intramolecular cyclization of a functional diol intermediate. rsc.org | Functional aliphatic six-membered cyclic carbonate monomers. rsc.org |

Industrial Scale Synthesis and Process Optimization for this compound

The industrial production of this compound, commonly known as serinol hydrochloride, is pivotal for its use as an intermediate in various chemical processes, including the synthesis of pharmaceuticals and X-ray contrast agents. nih.gov Large-scale synthesis necessitates routes that are not only high-yielding but also economically viable, safe, and environmentally responsible. Optimization focuses on maximizing purity, minimizing waste, and ensuring the process is robust and scalable.

The transition from laboratory-scale synthesis to industrial production requires the development of commercially feasible routes that utilize readily available, low-cost starting materials and avoid complex or hazardous procedures. Several key pathways have been established for the large-scale synthesis of serinol, which is subsequently converted to its hydrochloride salt, often as a final purification step. nih.gov

One prominent industrial method involves the catalytic reduction of 2-nitro-1,3-propanediol. This precursor is typically derived from the reaction of nitromethane with formaldehyde. google.com The reduction of the nitro group to an amine can be efficiently achieved using catalysts such as Raney nickel or palladium on carbon (Pd/C). nih.gov For instance, the hydrogenation using Raney nickel in methanol (B129727) under pressure has been reported to yield serinol with 99.6% purity and a 75.5% yield. nih.gov Utilizing a 5% palladium on carbon catalyst can achieve yields between 74.6% and 94.5% with approximately 98.7% purity. nih.gov

Another commercially attractive route starts from 1,3-dimethoxy-isopropyl chloride. This intermediate is reacted with excess ammonia at elevated temperatures to form 1,3-dimethoxy-isopropylamine. The ether groups are subsequently cleaved by refluxing with aqueous hydrochloric acid to produce serinol. google.com This method is advantageous as it yields a high-purity product free of the isomeric impurities that can complicate other synthetic pathways. google.com

A direct amination process has also been implemented on a large scale. This involves reacting 2-chloro-1,3-propanediol (B29967) with aqueous ammonia, often in the presence of a catalyst like urotropine, at moderate temperatures (50-60°C) to yield 2-amino-1,3-propanediol. chemicalbook.com The development of processes for derivatives, such as Fingolimod Hydrochloride, has also driven innovation, emphasizing the need for synthetic routes that are safe and avoid tedious purifications like column chromatography, which are challenging to handle at commercial scales. google.comgoogle.com

Table 1: Comparison of Commercially Feasible Synthetic Routes to 2-Amino-1,3-propanediol

| Starting Material | Key Reagents/Catalysts | Reported Yield | Reported Purity | Key Advantages |

|---|---|---|---|---|

| 2-Nitro-1,3-propanediol | Raney Nickel, H₂ | 75.5% nih.gov | 99.6% nih.gov | High purity and good yield. nih.gov |

| 2-Nitro-1,3-propanediol | Palladium on Carbon (Pd/C), H₂ | 74.6% - 94.5% nih.gov | ~98.7% nih.gov | High purity and good yield. nih.gov |

| 1,3-Dimethoxy-isopropyl chloride | Ammonia, Hydrochloric Acid | High | High | Avoids difficult-to-separate isomers. google.com |

| 2-Chloro-1,3-propanediol | Ammonia, Urotropine | Good (e.g., 346 kg from 420 kg starting material) chemicalbook.com | Not Specified | Direct amination process suitable for large scale. chemicalbook.com |

| Glycerol (B35011), Urea (B33335) | Metal Catalyst (e.g., Mg), Base (e.g., NaOH) | Efficient | Not Specified | Utilizes low-cost, sustainable feedstocks. google.com |

In large-scale production, rigorous impurity profiling and control are essential to ensure the final product's quality and consistency. The choice of synthetic route directly impacts the impurity profile. For example, the synthesis of serinol via the reduction of dihydroxyacetone oxime can lead to the formation of the isomeric impurity 2,3-dihydroxy-propylamine, which is extremely difficult to separate due to similar physical properties. google.com Therefore, industrial methods are selected specifically to avoid such problematic side reactions. google.com

The route starting from 1,3-dimethoxy-isopropyl chloride is favored in part because it circumvents the formation of these isomers. google.com Similarly, the high purities achieved in the catalytic reduction of 2-nitro-1,3-propanediol (up to 99.6%) indicate that this process has a clean reaction profile with minimal side-product formation. nih.gov

Process optimization for large-scale synthesis focuses on developing "clean" reactions that minimize the need for extensive purification. The challenges associated with removing impurities are a significant consideration, as methods like column chromatography are generally not viable for producing large quantities of material. google.com The final step of converting serinol to this compound can itself act as a purification method, as the crystallization of the salt can help to exclude process-related impurities and unreacted starting materials. nih.gov

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles. For 2-aminopropane-1,3-diol, significant progress has been made in developing environmentally friendly synthetic strategies that reduce reliance on petrochemical feedstocks and hazardous reagents. nih.govacs.org

A leading sustainable method is the synthesis of serinol from glycerol and urea. google.com Glycerol is a nontoxic, biodegradable, and low-cost commodity that is a major byproduct of the biodiesel production process, making it a renewable feedstock. google.comacs.org Urea is also an inexpensive and widely available chemical. google.com The process typically involves two steps: first, glycerol and urea are reacted in the presence of a catalyst to form serinol carbamate; this intermediate is then hydrolyzed to yield serinol. google.com This route represents a significant advancement in creating a more sustainable supply chain for serinol and its derivatives.

These bio-based routes stand in contrast to traditional methods that may rely on fossil fuel-derived precursors and hazardous reagents. nih.gov The development of syntheses that can be performed without solvents and catalysts further enhances the environmental credentials of the production process for serinol derivatives. acs.org

Table 2: Sustainability Aspects of Selected Synthetic Routes

| Synthetic Route | Starting Materials | Environmental/Sustainability Considerations |

|---|---|---|

| From Glycerol and Urea | Glycerol, Urea | Utilizes renewable, biodegradable, and low-cost feedstocks. google.comacs.org Glycerol is a byproduct of biodiesel production. google.com |

| From Petrochemical Precursors | 2-Nitro-1,3-propanediol, Nitromethane, Dihydroxyacetone | Relies on fossil fuel-derived starting materials. nih.govacs.org May involve more hazardous reagents compared to bio-based routes. nih.gov |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis of 2-Aminopropane-1,3-diol Hydrochloride

Spectroscopic techniques are indispensable for the molecular-level investigation of this compound, offering non-destructive and highly detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) often used as an internal standard. docbrown.info The hydrochloride salt form influences the chemical shifts, particularly for the protons near the ammonium (B1175870) group, compared to its free base, serinol.

The ¹H NMR spectrum confirms the presence of all non-exchangeable protons. The methine proton (-CH) and the methylene (B1212753) protons (-CH₂) exhibit distinct signals and coupling patterns that help to confirm the carbon backbone structure. The protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups are often observed as broad signals and can exchange with deuterium in D₂O, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, two distinct signals are expected: one for the two equivalent methylene carbons (-CH₂OH) and another for the methine carbon (-CHNH₃⁺).

Table 1: Representative NMR Data for the 2-Aminopropane-1,3-diol Structure Note: Chemical shifts (δ) are expressed in parts per million (ppm) and can vary based on solvent and concentration. Data is based on the core structure.

| Nucleus | Atom Position | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| ¹H | -CH (NH₃⁺)- | 3.0 - 3.5 | Multiplet |

| ¹H | -CH₂ OH | 3.5 - 4.0 | Multiplet |

| ¹³C | C H(NH₃⁺) | 55 - 60 | CH |

| ¹³C | C H₂OH | 60 - 65 | CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the analysis is typically performed on the free base, serinol (C₃H₉NO₂), which has a molecular weight of approximately 91.11 g/mol . nist.govfishersci.com

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺). This ion, being unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments. The most abundant ion is designated as the base peak. docbrown.info The fragmentation pattern provides a fingerprint that aids in structural confirmation. Common fragmentation pathways for serinol would involve the loss of small neutral molecules such as water (H₂O), hydroxymethyl radicals (•CH₂OH), or ammonia (B1221849) (NH₃).

Table 2: Expected Mass Spectrometry Fragmentation for the 2-Aminopropane-1,3-diol (Serinol) Moiety

| m/z Value | Proposed Fragment Ion | Interpretation |

| 91 | [C₃H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 73 | [M - H₂O]⁺ | Loss of a water molecule |

| 60 | [CH₂(NH₂)CH₂OH]⁺ | Cleavage of a C-C bond, loss of a hydroxymethyl radical |

| 44 | [CH(NH₂)]⁺ or [CH₂=NH₂]⁺ | α-cleavage, a characteristic amine fragmentation |

| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fishersci.com The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl, ammonium, and alkyl groups. The spectrum can be obtained using techniques such as a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). niscpr.res.innih.gov

Key absorption bands include a broad peak for O-H stretching of the hydroxyl groups, typically overlapping with the N-H stretching of the ammonium group. Other significant peaks correspond to C-H stretching, N-H bending, and C-O stretching.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3500 (broad) | O-H (alcohol) & N-H (ammonium) | Stretching |

| 2850 - 3000 | C-H (alkane) | Stretching |

| 1580 - 1650 | N-H (ammonium) | Bending |

| 1400 - 1480 | C-H (alkane) | Bending |

| 1000 - 1260 | C-O (alcohol) | Stretching |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. lgcstandards.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A common approach is reverse-phase HPLC, where a polar mobile phase and a non-polar stationary phase are used. For analyzing polar compounds like 2-aminopropane-1,3-diol, the mobile phase often consists of a mixture of water and a more organic solvent like acetonitrile, with an acidic modifier such as phosphoric acid or formic acid to ensure good peak shape. sielc.com Detection is typically achieved using a UV detector or, for higher specificity, a mass spectrometer (LC-MS). bldpharm.comambeed.com

Table 4: Example HPLC Conditions for Analysis of Related Amino Alcohols

| Parameter | Condition |

| Column | Reverse-Phase C18 or specialized polar-compatible columns (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Phosphoric or Formic Acid sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at low wavelength, e.g., ~210 nm) or Mass Spectrometry (MS) |

| Column Temperature | Ambient or controlled (e.g., 25 - 40 °C) |

Gas Chromatography (GC) for Volatile Components and Purity

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of 2-aminopropane-1,3-diol, direct analysis by GC can be challenging. To overcome this, a derivatization step is often employed to convert the polar -OH and -NH₂ groups into less polar, more volatile derivatives. google.com A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA). google.com

Alternatively, specialized high-temperature columns and direct injection techniques using a solvent to reduce viscosity can sometimes be used. patsnap.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), this method provides excellent sensitivity and selectivity for purity analysis and quantification of volatile impurities. patsnap.comnih.gov Chiral GC columns can also be used to separate the enantiomers of the compound. niscpr.res.in

Table 5: Example GC Conditions for Analysis of Related Amino Alcohols (Following Derivatization)

| Parameter | Condition |

| Column | Capillary column (e.g., DB-1701, SE-54) google.compatsnap.com |

| Carrier Gas | Nitrogen or Helium google.com |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., starting at 100 °C and ramping to 260 °C patsnap.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) google.com |

Ultra-Performance Liquid Chromatography (UPLC) in Research Applications

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique in modern chemical research, offering significant enhancements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com These advantages are particularly valuable for the analysis of polar compounds like 2-aminopropane-1,3-diol. The technology utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency, resulting in dramatically reduced analysis times and narrower peaks. mdpi.com

In research applications, UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the quantitative analysis of 2-aminopropane-1,3-diol and its derivatives in complex matrices. nih.govnih.gov For instance, a UPLC-MS/MS method can be developed for determining residual 2-aminopropane-1,3-diol during the synthesis of pharmaceutical compounds or for studying related small molecule amines. nih.gov The separation of this highly polar analyte is often achieved using a column designed for polar compounds, such as an Acquity BEH C18, and is run with a gradient elution. nih.gov The mass spectrometer, operating in selected reaction monitoring (SRM) mode, provides the high selectivity and sensitivity required for trace-level quantification. nih.gov The rapid analysis times, often under two minutes, make UPLC an ideal high-throughput technique. nih.gov

A summary of typical parameters for a UPLC-MS/MS method for a related amine is presented in the table below.

| Parameter | Description |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |

| Flow Rate | 0.3 - 0.5 mL/min mdpi.comnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Selected Reaction Monitoring (SRM) nih.gov |

| Analysis Time | < 2 minutes nih.gov |

Crystal Structure Analysis of this compound and its Salts

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure analysis would reveal the protonation of the primary amine to form an ammonium cation ([NH3]+), which engages in ionic bonding with the chloride anion (Cl-).

While a published crystal structure specifically for this compound was not identified, analysis of closely related derivatives provides significant insight. For example, the crystal structure of (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate has been determined, offering a valid proxy for understanding the structural features. researchgate.net The data from this analysis confirms the molecular conformation and the nature of the hydrogen bonding network.

Crystallographic Data for (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate researchgate.net This table presents data for a related derivative as an illustrative example.

| Parameter | Value |

|---|---|

| Chemical Formula | [C13H24NO2]Cl · H2O |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 10.882(3) Åb = 5.422(2) Åc = 13.168(3) Åβ = 109.80(2)° |

| Volume (V) | 731.0 ų |

| Molecules per unit cell (Z) | 2 |

Computational Chemistry Approaches for Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, providing insights that are complementary to experimental data. nih.govmdpi.com For 2-aminopropane-1,3-diol, DFT calculations can predict its ground-state geometry, vibrational frequencies, and various electronic properties. nih.gov

A typical DFT study involves optimizing the molecular geometry to find the most stable conformer. nih.gov From this optimized structure, properties such as bond lengths, bond angles, and Mulliken atomic charges can be calculated. nih.gov Vibrational frequency calculations allow for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental results to confirm structural assignments. nih.gov

A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies greater stability. These computational approaches, often using functionals like B3LYP with basis sets such as aug-cc-pVDZ, provide a detailed understanding of the molecule's intrinsic properties. nih.gov

Properties Investigated by DFT and Their Significance

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. nih.gov |

| Vibrational Frequencies | Simulates IR and Raman spectra for comparison with experimental data. nih.gov |

| Thermodynamic Properties | Calculates enthalpy, entropy, and Gibbs free energy. mdpi.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MESP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Determines the partial charge on each atom in the molecule. nih.gov |

Molecular modeling is an essential tool for studying the structure and stereochemistry of derivatives of 2-aminopropane-1,3-diol, which are important in medicinal chemistry and materials science. researchgate.netrsc.orgnih.gov These derivatives often have complex three-dimensional structures where conformation directly influences biological activity or material properties. researchgate.netnih.gov

For example, research on serinolic amino-s-triazines, which are derivatives of 2-aminopropane-1,3-diol, has utilized a combination of DFT calculations and Nuclear Magnetic Resonance (NMR) data to study rotational stereochemistry. researchgate.net These studies investigate the restricted rotation around newly formed C-N bonds, which creates distinct and stable rotational isomers (rotamers). researchgate.net Understanding this phenomenon is critical as the specific conformation of these derivatives can govern their molecular recognition properties and function.

In another application, various 2-substituted 2-aminopropane-1,3-diols have been synthesized as potent immunosuppressive agents, such as FTY720 (Fingolimod). nih.gov Molecular modeling studies on these compounds are crucial for understanding structure-activity relationships. The absolute configuration at the carbon atom bearing the amino group significantly impacts biological potency, highlighting how subtle changes in 3D structure, which can be explored through modeling, are essential for designing effective therapeutic agents. nih.gov

Chemical Reactivity and Derivatization of 2 Aminopropane 1,3 Diol Hydrochloride

Reactions Involving the Amino Group

The primary amino group is the most nucleophilic and basic site in the molecule, making it the initial point of attack for many electrophilic reagents.

Acylation Reactions to Form Amides

The amino group of 2-aminopropane-1,3-diol reacts readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide linkages. commonorganicchemistry.comlibretexts.org This reaction is often chemoselective, meaning the amino group can be acylated in the presence of the less reactive hydroxyl groups without significant side reactions. rsc.org This selectivity is fundamental in multi-step syntheses where the hydroxyl groups are intended to react later. rsc.org

For instance, in the synthesis of complex molecules, the amine is often first converted to an acetamide. The formation of N-(1,1-bis(hydroxymethyl)propyl)acetamide is an intermediate step in the synthesis of various pharmaceutical compounds. google.comgoogle.com The reaction typically involves treating the aminodiol with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.comlibretexts.org

| Acylating Agent | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | N-(1,3-dihydroxypropan-2-yl)acetamide | Typically with a base (e.g., triethylamine) in an aprotic solvent. | commonorganicchemistry.com |

| Acetic Anhydride ((CH₃CO)₂O) | N-(1,3-dihydroxypropan-2-yl)acetamide | Can be performed with or without a catalyst, sometimes in aqueous media. | libretexts.org |

| tert-Butoxycarbonyl Anhydride ((Boc)₂O) | tert-butyl (1,3-dihydroxypropan-2-yl)carbamate | Used to install the Boc protecting group, common in peptide and polymer synthesis. | rsc.org |

Salt Formation with Inorganic and Organic Acids

As a basic compound, 2-aminopropane-1,3-diol reacts with both inorganic and organic acids to form ammonium (B1175870) salts. spectroscopyonline.com The commercially available hydrochloride salt is the product of the reaction between the aminodiol free base and hydrochloric acid (HCl). google.comnih.gov This acid-base reaction protonates the primary amino group (-NH₂) to form an ammonium cation (-NH₃⁺), with the chloride ion (Cl⁻) as the counterion. spectroscopyonline.com

This conversion to a salt form is a common strategy in pharmaceutical chemistry to improve properties such as crystallinity, stability, and aqueous solubility. nih.gov While the hydrochloride is most common, a variety of other pharmaceutically acceptable salts can be prepared. The choice of acid is guided by the pKa difference between the amine and the acid, with a difference greater than two or three units generally ensuring stable salt formation. nih.gov

| Acid Type | Acid Name | Resulting Salt | Reference |

|---|---|---|---|

| Inorganic Acid | Hydrochloric Acid (HCl) | 2-aminopropane-1,3-diol hydrochloride | google.com |

| Organic Acid | Ascorbic Acid | 2-aminopropane-1,3-diol ascorbate | google.com |

| Organic Acid | Succinic Acid | 2-aminopropane-1,3-diol succinate | google.com |

| Organic Acid | Mandelic Acid | 2-aminopropane-1,3-diol mandelate | google.com |

| Organic Acid | Adipic Acid | 2-aminopropane-1,3-diol adipate | google.com |

Amination Reactions in Complex Molecule Synthesis

The amino group of 2-aminopropane-1,3-diol can act as a potent nucleophile in C-N bond-forming reactions, a process central to the synthesis of more complex molecules. rsc.org This reactivity allows the aminodiol to serve as a key building block, where it is "aminated" onto an electrophilic substrate. For example, it can react with various electrophiles to create functional diol intermediates that can be used for further chemical transformations, such as polymerization. rsc.org Reductive amination, where an amine reacts with a carbonyl compound to form an imine that is subsequently reduced, is a powerful method for creating more substituted amines, and 2-aminopropane-1,3-diol can serve as the amine component in such syntheses. youtube.com

Reactions Involving the Hydroxyl Groups

The two primary hydroxyl groups of 2-aminopropane-1,3-diol are less nucleophilic than the amino group but can undergo characteristic alcohol reactions, particularly when the amino group is protected.

Esterification Reactions

Esterification of the hydroxyl groups can be achieved by reacting the aminodiol with carboxylic acids or their derivatives. To avoid competing acylation at the more reactive amino group, it is common practice to first protect the amine, often as an amide or a carbamate (B1207046). google.comorganic-chemistry.org For example, an N-acetylated derivative of an aminodiol can be further reacted with an acylating agent to form esters at the hydroxyl positions, resulting in a tri-acylated compound. google.com

A notable reaction is the formation of cyclic carbonates. When the amino group is suitably protected, the two hydroxyl groups can react with electrophiles like triphosgene (B27547) or ethyl chloroformate in an intramolecular fashion to yield a six-membered cyclic carbonate, which is a type of diester. rsc.org

| Reagent | Substrate | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | N-protected 2-aminopropane-1,3-diol | Diacetate Ester | google.com |

| Ethyl Chloroformate / Triphosgene | N-protected 2-aminopropane-1,3-diol | Cyclic Carbonate (Diester) | rsc.org |

Selective Derivatization of Hydroxyl Groups

Selective derivatization of the two hydroxyl groups is a key strategy in the synthesis of complex molecules derived from 2-aminopropane-1,3-diol. rsc.org Given the higher reactivity of the amino group, a common approach involves its initial, chemoselective protection. rsc.orgorganic-chemistry.org Once the amine is masked (e.g., as a Boc-carbamate), the hydroxyl groups become the primary sites for reaction. rsc.org

This strategy allows for precise modifications. For example, the two hydroxyl groups can be made to react together with a single reagent to form a cyclic derivative. The formation of N,O-acetals (by reacting with an aldehyde or ketone) or silyl (B83357) ethers can be used to protect the 1,3-diol system. thieme-connect.deresearchgate.net This temporary protection allows other synthetic operations to be performed on different parts of the molecule before the diol is deprotected. The selective oxidation of one or both hydroxyl groups is also possible, leading to chiral aldehydes or carboxylic acids, depending on the reagents and conditions used. researchgate.net

Concurrent Reactions of Amino and Hydroxyl Functionalities

A significant aspect of 2-aminopropane-1,3-diol's chemistry is the cooperative or competitive reactions of its amino and hydroxyl groups. acs.org This dual functionality enables the synthesis of diverse heterocyclic structures and condensation products. The reaction pathway is often influenced by the nature of the electrophile, reaction conditions, and steric factors. acs.orgrsc.org

The reaction between 2-aminopropane-1,3-diol and carbonyl compounds such as aldehydes and ketones can lead to the formation of five-membered heterocyclic rings known as 1,3-oxazolidines. acs.orgmdpi.com This cyclization occurs through the concurrent reaction of the amino group and one of the hydroxyl groups with the carbonyl carbon.

The process is initiated by the nucleophilic attack of the primary amine on the carbonyl compound, which typically forms an intermediate imine (Schiff base). mdpi.com Subsequently, an intramolecular nucleophilic attack by one of the hydroxyl groups on the imine carbon atom results in the formation of the stable oxazolidine (B1195125) ring. mdpi.com This reaction is often regioselective, with the hydroxyl group at the C1 or C3 position participating in the cyclization.

Research has demonstrated that the formation of oxazolidines is favored when 2-aminopropane-1,3-diol reacts with aldehydes or ketones that have limited steric hindrance. acs.org For instance, reactions with certain aliphatic aldehydes and ketones yield oxazolidine derivatives specifically. acs.org The synthesis can often be performed under mild, solvent-free conditions. acs.org In some synthetic strategies, pinane-based 2-amino-1,3-diols have been shown to undergo regioselective ring closure with formaldehyde (B43269) or benzaldehyde (B42025) to yield condensed oxazolidines. beilstein-journals.org

Condensation reactions between this compound and carbonyl compounds are fundamental transformations. The primary amine is a potent nucleophile that readily reacts with the electrophilic carbon of aldehydes and ketones. youtube.com This reaction typically begins with a nucleophilic addition to form a hemiaminal (or carbinolamine) intermediate, which is often unstable. libretexts.org This intermediate can then dehydrate to form an imine (C=N), also known as a Schiff base. acs.orglibretexts.org

The outcome of the condensation reaction—whether it stops at the imine or proceeds to an oxazolidine—is highly dependent on the structure of the carbonyl compound. acs.org Studies have shown that when 2-aminopropane-1,3-diol reacts with sterically hindered or aromatic carbonyl compounds, the formation of the imine is the exclusive or major product. acs.org The formation of conjugated double bonds in the product also favors imine formation. acs.org These imines are valuable as they can act as a protective group for the primary amine of the serinol backbone, allowing for selective reactions at the hydroxyl groups. acs.org

The following table summarizes the research findings on the regioselective synthesis of imines and oxazolidines from the reaction of 2-aminopropane-1,3-diol (serinol) with various carbonyl compounds.

| Carbonyl Compound Type | Predominant Product | Reference |

| Aliphatic Aldehydes (limited steric hindrance) | 1,3-Oxazolidine | acs.org |

| Aliphatic Ketones (limited steric hindrance) | 1,3-Oxazolidine | acs.org |

| Aromatic Carbonyl Compounds | Imine | acs.org |

| Sterically Hindered Carbonyl Compounds | Imine | acs.org |

Mechanisms of Key Chemical Transformations

The reactions of 2-aminopropane-1,3-diol with carbonyl compounds are governed by the principles of nucleophilic addition to the carbonyl group. 182.160.97 The specific mechanism determines whether the final product is a simple condensation product (imine) or a cyclized derivative (oxazolidine).

The initial and key step in the reaction with an aldehyde or ketone is the nucleophilic attack of the lone pair of electrons on the primary amine nitrogen onto the electrophilic carbonyl carbon. libretexts.orgyoutube.com This process is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org Strong acid is generally avoided as it would protonate the amine, rendering it non-nucleophilic. libretexts.org

This nucleophilic addition breaks the C=O pi bond, and the electrons are pushed to the oxygen atom, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.org This intermediate contains both an amino group and a hydroxyl group attached to the same carbon.

From the carbinolamine intermediate, two main pathways can be followed:

Formation of an Imine: For the reaction to yield an imine, the carbinolamine must undergo dehydration. The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral imine product and regenerates the acid catalyst. libretexts.org This pathway is favored with sterically bulky or aromatic carbonyls that may hinder the subsequent intramolecular cyclization. acs.org

Formation of an Oxazolidine: If the geometry and steric environment are favorable, the carbinolamine intermediate can undergo a rapid, intramolecular cyclization. mdpi.com Instead of dehydration, a hydroxyl group from the 2-aminopropane-1,3-diol backbone acts as a nucleophile, attacking the same carbon atom. This is essentially an intramolecular hemiacetal formation. A proton transfer and subsequent loss of a water molecule from the original carbonyl oxygen and a proton from the attacking hydroxyl group leads to the stable, five-membered oxazolidine ring. mdpi.comorganic-chemistry.org This pathway is predominant with less sterically hindered aldehydes and ketones. acs.org The entire process, from the initial condensation to the cyclization, can occur in a one-pot synthesis. organic-chemistry.org

Advanced Stereochemical Considerations in 2 Aminopropane 1,3 Diol Research

Impact of Absolute Configuration on Biological Activity

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets, which are themselves chiral. For derivatives of 2-aminopropane-1,3-diol, the absolute configuration at the central carbon, as well as conformational isomerism like atropisomerism, can lead to vastly different pharmacological profiles.

A prominent example is the immunomodulatory drug Fingolimod (B1672674) (FTY720). Fingolimod is a structural analogue of sphingosine (B13886) and contains a 2-amino-2-alkylpropane-1,3-diol core. nih.gov It is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, fingolimod-phosphate. nih.gov Crucially, this biological activity is stereospecific. The (S)-enantiomer of fingolimod-phosphate is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅). aimspress.com This interaction leads to the internalization and functional antagonism of the S1P₁ receptor on lymphocytes, sequestering them in lymph nodes and preventing their infiltration into the central nervous system. nih.govaimspress.com The (R)-enantiomer is significantly less active, highlighting that the precise stereochemical presentation of the aminodiol pharmacophore is essential for potent biological effect. nih.gov

| Compound | Enantiomer | Target Receptor(s) | Biological Activity |

| Fingolimod-Phosphate | (S)-enantiomer | S1P₁, S1P₃, S1P₄, S1P₅ | High-affinity agonist; responsible for the immunosuppressive effect. aimspress.com |

| Fingolimod-Phosphate | (R)-enantiomer | - | Significantly less active than the (S)-enantiomer. nih.gov |

Another illustration of stereochemistry's impact is seen in the non-ionic X-ray contrast agent, Iopamidol. drugbank.com Iopamidol features side chains derived from (S)-lactic acid attached to a tri-iodinated benzene (B151609) ring, which itself is connected to two 2-aminopropane-1,3-diol-derived moieties. Due to hindered rotation around the amide bonds connecting the side chains to the benzene ring, Iopamidol exhibits atropisomerism. It can exist as distinct syn and anti conformers. nih.gov These conformers have different physicochemical properties, including solubility, which is a critical factor for a drug's formulation and bioavailability. nih.govsolubilityofthings.com In the solid state, anhydrous and monohydrate crystal forms of Iopamidol feature the syn conformation, while a pentahydrate form contains the anti conformation. nih.gov This conformational versatility, dictated by the stereochemical nature of the molecule, directly influences its physical properties and performance as a contrast agent. nih.gov

Chiral Pool Synthesis and Derivatization Utilizing 2-Aminopropane-1,3-diol as a Building Block

Chiral pool synthesis is a strategy that uses abundant, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. 2-Aminopropane-1,3-diol, derivable from the amino acid serine, is a valuable member of this chiral pool. Its bifunctional nature, possessing both an amine and two primary hydroxyl groups, allows for versatile and chemo-selective modifications.

A key application is its use as a versatile platform for synthesizing functional aliphatic cyclic carbonate monomers. rsc.org In a general two-step strategy, the amino group of a 2-aminopropane-1,3-diol derivative is first reacted chemo-selectively with an electrophile. The resulting functional diol intermediate is then cyclized to generate a six-membered cyclic carbonate monomer. This method allows for the concurrent installation of two different functional groups, providing direct access to functional, biodegradable polymers for biomedical applications. rsc.org

| Starting Serinol Derivative | Electrophile for N-functionalization | Resulting Functional Monomer Type |

| 2-amino-1,3-propanediol (B45262) | Isocyanates, Acid Chlorides, etc. | Urethane or Amide-functionalized cyclic carbonate |

| 2-amino-2-methyl-1,3-propanediol | Isocyanates, Acid Chlorides, etc. | Urethane or Amide-functionalized cyclic carbonate |

| Tris(hydroxymethyl)aminomethane | Isocyanates, Acid Chlorides, etc. | Urethane or Amide-functionalized cyclic carbonate |

| This table is a generalized representation based on the synthetic strategy described in literature. rsc.org |

This approach underscores the utility of 2-aminopropane-1,3-diol as a scaffold, where its inherent structure is elaborated upon to build more complex, functional molecules while retaining the core diol functionality for subsequent polymerization.

Diastereoselective and Enantioselective Synthesis of Complex Molecules from 2-Aminopropane-1,3-diol Scaffolds

Beyond serving as a simple chiral backbone, the stereocenter of a 2-aminopropane-1,3-diol derivative can be used to direct the formation of new stereocenters in a process known as asymmetric induction. When a chiral molecule influences the stereochemical outcome of a reaction, it can lead to the preferential formation of one diastereomer or enantiomer over others.

One strategy involves the diastereoselective synthesis of substituted anti-2-amino-1,3-propanediols from Morita-Baylis-Hillman (MBH) adducts. scielo.br This method proceeds through a key diastereoselective reductive amination of a substituted 2-oxo-1,3-propanediol intermediate. The stereochemistry of the reaction is controlled to favor the anti diastereomer, which can be thought of as the Cram-chelate product. scielo.br These resulting anti-aminodiols are valuable intermediates for pharmacologically relevant compounds. For example, they can be used to synthesize 4-substituted oxazolidin-2-ones, such as the anti-asthmatic compound (±)-trans-isocytoxazone, in a regioselective manner. scielo.br This demonstrates how a reaction sequence can be designed to build upon a simple precursor to generate a complex aminodiol scaffold with specific, controlled relative stereochemistry.

While not originating from serinol, the Evans chiral auxiliary system provides a classic illustration of the principles of diastereoselective synthesis that are applicable to serinol-derived scaffolds. williams.edursc.org In this approach, a chiral auxiliary, such as 4-benzyl-2-oxazolidinone, is temporarily attached to a substrate. williams.edu The bulky group on the auxiliary blocks one face of the molecule, forcing an incoming reagent (e.g., an alkyl halide) to attack from the less hindered face. williams.edued.gov This results in the formation of one diastereomer in high excess (often >95%). williams.edu Afterward, the chiral auxiliary is cleaved, yielding an enantiomerically enriched product. williams.edu A similar strategy can be envisioned and has been executed with chiral auxiliaries derived from 2-aminopropane-1,3-diol itself, such as chiral oxazolidines, to control the stereochemistry of alkylation or aldol (B89426) reactions. researchgate.netbeilstein-journals.org

Rotational Stereochemistry Phenomena in N-Substituted 2-Aminopropane-1,3-diol Derivatives

Atropisomerism is a form of chirality arising from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.govias.ac.in This phenomenon is not limited to biaryl systems and is particularly relevant in N-substituted derivatives of 2-aminopropane-1,3-diol, where rotation around the newly formed C-N bond can be restricted.

The amide bond (N-C=O) inherently possesses a partial double-bond character due to resonance, which creates a significant energy barrier to rotation. fcien.edu.uy In N-acyl derivatives of 2-aminopropane-1,3-diol, this can lead to the existence of stable or slowly interconverting cis and trans conformers. When the nitrogen atom is attached to a sterically demanding group, such as an s-triazine ring, the barrier to rotation around the exocyclic C(triazine)-N bond can become high enough to allow for the observation and even separation of distinct rotational isomers (rotamers) at room temperature.

Research on serinolic amino-s-triazines has specifically investigated this phenomenon. researchgate.net The reaction of serinols with cyanuric chloride creates N-substituted derivatives where restricted rotation about the C(s-triazine)-N bond leads to observable (pro)diastereomerism, which has been studied by dynamic NMR (DNMR) and DFT calculations. researchgate.net The energy barrier to rotation is influenced by steric hindrance and electronic effects. In sterically crowded N-aryl amides, these barriers can be substantial, leading to atropisomers that are stable for years at room temperature. nih.govacs.org

The magnitude of the rotational barrier determines the stability of the atropisomers. Barriers below 20 kcal/mol lead to rapid interconversion, while barriers above ~28 kcal/mol result in atropisomers that are stable on the timescale of years. nih.gov

| Amide System | Substituent Effects | Rotational Barrier (ΔG‡) | Reference(s) |

| Formamide | Unsubstituted | ~16.0 - 18.2 kcal/mol | fcien.edu.uy |

| N-Acyl-dibenzo[b,d]azepin-7(6H)-one | 4-Methyl substituent increases steric hindrance | 127.5 kJ/mol (~30.5 kcal/mol) | acs.org |

| N-Sulfonyl-dibenzo[b,d]azepin-7(6H)-one | 4-Methyl substituent increases steric hindrance | 126.3 - 131.6 kJ/mol (~30.2 - 31.4 kcal/mol) | acs.org |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Amide bond in a conjugated system | 12.4 kcal/mol | nih.gov |

This rotational restriction is a critical stereochemical feature, as different atropisomers can exhibit distinct biological activities by presenting different three-dimensional shapes to a biological receptor. nih.gov

Biological and Pharmacological Research of 2 Aminopropane 1,3 Diol Hydrochloride Derivatives

Role in Metabolic Pathways and Neurotransmitter Systems

While the primary pharmacological role of 2-aminopropane-1,3-diol derivatives is immunomodulation, their interaction with endogenous metabolic systems is also a key aspect of their profile.

The synthesis of many key neurotransmitters, such as serotonin (B10506) and the catecholamines (dopamine, norepinephrine), depends on the availability of specific amino acid precursors like tryptophan and tyrosine. nih.govopenstax.org The body's metabolic pathways convert these dietary amino acids into neuroactive molecules. nih.govwikipedia.org However, based on available research, 2-aminopropane-1,3-diol and its derivatives like fingolimod (B1672674) are not known to function as direct precursors for the synthesis of amino acids or neurotransmitters. Instead, the biotransformation of fingolimod is noted to follow endogenous metabolic pathways typically associated with lipids, specifically sphingolipids, rather than pathways typical for xenobiotics. nih.gov This involves phosphorylation and subsequent formation of ceramide analogs by conjugation with endogenous fatty acids, highlighting its structural mimicry of sphingosine (B13886). nih.gov

Interaction with Enzymes and Receptors

Derivatives of 2-aminopropane-1,3-diol have shown significant interactions with various enzymes and receptors, leading to potent biological effects, particularly immunosuppression.

A notable derivative, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, known as FTY720 (Fingolimod), was developed from myriocin (B1677593), a natural immunosuppressant. nih.govnih.gov The fundamental structure responsible for the immunosuppressive activity was identified as a symmetrical 2-alkyl-2-aminopropane-1,3-diol. nih.gov Structure-activity relationship studies revealed that the distance between the quaternary carbon and the phenyl ring is crucial for potency. nih.gov FTY720 and related compounds are agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in critical cellular processes, including lymphocyte trafficking. nih.govgoogle.com The interaction with these receptors leads to a decrease in circulating lymphocytes, which is the basis for its immunosuppressive effects. nih.gov

Furthermore, the precursor to these immunosuppressive agents, ISP-I (myriocin), and its derivatives have been shown to interact with serine C-palmitoyltransferase, an essential enzyme in sphingolipid biosynthesis. nih.gov The immunosuppressive activity is highly dependent on the stereochemistry at the quaternary carbon, with the (pro-S)-hydroxymethyl group being essential for potent effects. nih.gov

In a different context, aminopropane derivatives have been studied as enzyme inhibitors for anti-malarial purposes. Specifically, 3-aminooxy-1-aminopropane (APA) and its derivatives potently inhibit the bifunctional P. falciparum ornithine decarboxylase-S-adenosylmethionine decarboxylase (ODC-AdoMetDC) enzyme complex, which is vital for polyamine biosynthesis in the parasite.

Neuroprotective Effects and Cognitive Function Enhancement

Research has indicated the potential of aminopropane derivatives in providing neuroprotection and enhancing cognitive function. Studies have focused on their ability to counteract chemically-induced cognitive deficits in animal models.

One study investigated the effects of a thiazolidinone derivative, 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one (DS27), on scopolamine-induced cognitive impairment in rats. Scopolamine is a substance known to cause memory deficits by blocking cholinergic pathways. The administration of DS27 was found to prevent these memory deficits and normalize the activity of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.

The neuroprotective effects of DS27 were also linked to its anti-inflammatory and antioxidant properties. It was observed to prevent the scopolamine-induced increase in pro-inflammatory cytokines like IL-6 and TNF-α in the cerebral cortex, while also normalizing the levels of ATP and ADP hydrolysis in the cerebrospinal fluid. These findings suggest that such derivatives could be promising candidates for addressing neurodegenerative diseases characterized by cholinergic dysfunction and neuroinflammation.

Anti-Cancer and Anti-Malarial Activity Research

The structural versatility of 2-aminopropane-1,3-diol has allowed for the development of derivatives with significant antiproliferative properties against cancer cells and malarial parasites.

Investigation of 2-Aminopropane-1,3-diol Derivatives as Potential Anti-Cancer Agents

The 2-amino-1,3-diol motif is a key functional group found in many bioactive natural products, including sphingolipids, which play roles in cell recognition and signal transduction and have demonstrated antitumor activities. Synthetic derivatives have been designed to leverage these properties.

A series of novel 2,4-diaminopyrimidine (B92962) derivatives based on a (-)-isopulegol (B1672291) and aminodiol scaffold were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. Certain compounds, particularly those substituted with N2-(p-trifluoromethyl)aniline, displayed potent growth inhibitory effects. Notably, some of these aminodiol-based diaminopyrimidines were found to be more potent than the established chemotherapy drug cisplatin (B142131) against the tested cell lines. The research indicated that while the stereochemistry of the alkyl chain influenced inhibitory activity, the stereochemistry of a hydroxy substituent on the cyclohexane (B81311) ring did not have a significant impact.

Table 1: Antiproliferative Activity of Selected Diaminopyrimidine Derivatives This table is representative of the type of data found in the cited research and is for illustrative purposes.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | A2780 (Ovarian) | 2.5 |

| Derivative A | SiHa (Cervical) | 3.1 |

| Derivative B | MCF-7 (Breast) | 1.8 |

| Derivative B | MDA-MB-231 (Breast) | 2.2 |

| Cisplatin | A2780 (Ovarian) | 5.0 |

Evaluation of Anti-Malarial Activity of Aminopropane Derivatives

The proliferation of the malaria parasite, Plasmodium falciparum, is dependent on polyamines, making their biosynthesis pathway an attractive drug target. Researchers have tested inhibitors of polyamine biosynthesis for their anti-malarial effects.

The ornithine decarboxylase (ODC) inhibitor 3-aminooxy-1-aminopropane (APA) and its derivatives were found to potently affect the bifunctional P. falciparum ODC-AdoMetDC enzyme. These compounds demonstrated significant in vitro plasmodicidal activity, with 50% inhibitory concentrations (IC₅₀) below 3 µM for the most effective agents. The anti-malarial action of these ODC inhibitors was confirmed by the observation that their effects were reversed by the addition of putrescine (the product of ODC activity) and that they led to decreased levels of putrescine and spermidine (B129725) within the parasite. This confirms that their mechanism of action is the inhibition of this crucial enzyme complex.

**Table 2: Anti-malarial Activity of Aminopropane Derivatives against *P. falciparum***

| Compound | Target Enzyme | Kᵢ (Inhibition Constant) | IC₅₀ (48-h assay) |

|---|---|---|---|

| 3-aminooxy-1-aminopropane (APA) | ODC | Low nM range | < 3 µM |

| CGP 52622A (APA derivative) | ODC | Low nM range | < 3 µM |

| CGP 54169A (APA derivative) | ODC | Low nM range | < 3 µM |

| CGP 40215A | AdoMetDC | Low µM range | < 3 µM |

Other Pharmacological Activities and Potential Therapeutic Applications

Pain Inhibition

Recent investigations have revealed the potential for 2-aminopropane-1,3-diol derivatives to be used in pain management. It has been discovered that sphingosine-1-phosphate (S1P) is involved in nociceptive (pain) processing and can produce analgesic effects. google.com Since compounds like FTY720 (2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride) are known S1P-receptor agonists, their potential for treating pain has been explored. google.com

These compounds are being investigated for their ability to inhibit both acute and chronic pain, including neuropathic pain, inflammatory pain (such as in osteoarthritis), and pain associated with various chronic diseases. google.com The mechanism is believed to be linked to their agonistic activity at S1P-receptors, which can modulate pain signaling pathways. google.com This line of research offers a novel target for the development of new classes of analgesics that may have fewer side effects than existing treatments. google.com

Design and Synthesis of Bioactive Sphingolipid-Based Agents

The 2-aminopropane-1,3-diol scaffold is a cornerstone in the design and synthesis of potent, bioactive sphingolipid-based agents, most notably as immunosuppressants. These synthetic compounds are designed as analogues of sphingosine, a critical component of cell membranes and a key signaling molecule. nih.govdrugfuture.com The research was spurred by the discovery of the natural product myriocin (ISP-I), a potent immunosuppressant isolated from the fungus Isaria sinclairii. nih.govnih.gov

Myriocin, while effective, possesses a complex structure with multiple chiral centers. nih.gov A major breakthrough in medicinal chemistry was the simplification of myriocin's structure to its core pharmacophore. Researchers established that the fundamental structure responsible for the immunosuppressive activity is a symmetrical 2-alkyl-2-aminopropane-1,3-diol. nih.govcapes.gov.br This led to the design and synthesis of a series of simplified, non-chiral analogues, culminating in the discovery of Fingolimod (FTY720), or 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. nih.govnih.gov

The synthesis of FTY720 and related analogues often starts from a 2-substituted-2-aminopropane-1,3-diol framework. nih.gov One synthetic route involves using diethyl acetamidomalonate as a key reagent. For FTY720, 2-(4-octylphenyl)ethyl iodide is condensed with diethyl acetamidomalonate. The resulting product is then reduced, typically with a strong reducing agent like lithium aluminium hydride (LiAlH₄), to yield the 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, which is subsequently converted to its hydrochloride salt. drugfuture.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the immunosuppressive potency of these sphingosine analogues. It was found that the length and nature of the substituent at the C2 position of the aminopropanediol are critical for activity.

Alkyl Chain Length: Initial studies with straight-chain alkyl groups revealed that derivatives with tetradecyl, pentadecyl, and hexadecyl chains were highly effective, prolonging rat skin allograft survival more effectively than cyclosporin (B1163) A. nih.gov The compound 2-amino-2-tetradecylpropane-1,3-diol hydrochloride (ISP-I-55) was identified as a promising lead due to its high efficacy and lower toxicity. nih.gov

Phenyl Ring Introduction: To modify the compound's properties, a phenyl ring was introduced into the alkyl side chain. The position of this ring was found to be critical. The most potent immunosuppressive activity was observed when the phenyl ring was separated from the quaternary carbon of the aminopropanediol by a two-carbon chain, as is the case in FTY720. nih.govacs.org

These synthetic sphingolipid-based agents function as sphingosine 1-phosphate (S1P) receptor modulators. FTY720 is phosphorylated in vivo to FTY720-phosphate, which then acts as a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅). nih.gov This agonism leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation, which is the basis of its immunomodulatory effect. nih.govnih.gov

Table 1: Structure-Activity Relationship of 2-Substituted 2-Aminopropane-1,3-diol Derivatives as Immunosuppressants

This table summarizes the effect of different substituents at the C2 position on the immunosuppressive activity of the compounds.

| Compound Name/Derivative | C2 Substituent | Key Research Finding | Reference |